(2R)-2-(3,5-Dimethoxyphenyl)propan-1-ol

Description

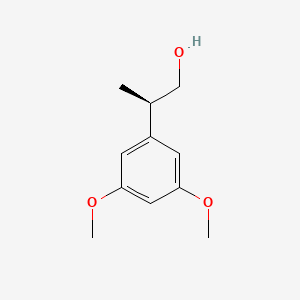

(2R)-2-(3,5-Dimethoxyphenyl)propan-1-ol is a chiral secondary alcohol characterized by a propan-1-ol backbone substituted at the second carbon with a 3,5-dimethoxyphenyl group.

Properties

IUPAC Name |

(2R)-2-(3,5-dimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-8(7-12)9-4-10(13-2)6-11(5-9)14-3/h4-6,8,12H,7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDQDVXPTYJKEB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(3,5-Dimethoxyphenyl)propan-1-ol typically involves the reduction of the corresponding ketone, (2R)-2-(3,5-Dimethoxyphenyl)propan-1-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol under hydrogen gas pressure.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2R)-2-(3,5-Dimethoxyphenyl)propan-1-ol can undergo oxidation reactions to form the corresponding ketone, (2R)-2-(3,5-Dimethoxyphenyl)propan-1-one. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced further to form (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products:

Oxidation: (2R)-2-(3,5-Dimethoxyphenyl)propan-1-one.

Reduction: (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine.

Substitution: (2R)-2-(3,5-Dimethoxyphenyl)propan-1-chloride.

Scientific Research Applications

Chemistry: (2R)-2-(3,5-Dimethoxyphenyl)propan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of complex molecules.

Biology: In biological research, this compound can be used to study the effects of methoxy-substituted phenyl groups on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to the development of drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of (2R)-2-(3,5-Dimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between (2R)-2-(3,5-Dimethoxyphenyl)propan-1-ol and analogous compounds:

Key Observations :

Substituent Position and Activity :

- The 3,5-dimethoxy substitution in the target compound contrasts with 2,6-dimethoxy () and 3,4-dimethoxy (). Meta-substituted methoxy groups (3,5) may enhance lipid solubility and membrane permeability compared to ortho-substituted analogs, which face steric constraints . Vernakalant’s 3,4-dimethoxy group likely contributes to its antiarrhythmic efficacy by optimizing electronic interactions with cardiac ion channels .

Stereochemistry :

- The R-configuration in the target compound and ’s analog may confer enantioselective binding to biological targets, unlike racemic mixtures (e.g., ), which often require chiral resolution for therapeutic use .

Structural Complexity and Bioactivity: Compounds with heterocyclic or ether linkages (e.g., ) exhibit broader pharmacological profiles (e.g., antiarrhythmic, adrenoceptor binding) compared to simpler aliphatic analogs like ’s tertiary alcohol .

Physicochemical Properties :

- The target compound’s estimated molecular weight (~196.2 g/mol) aligns with ’s analog but is smaller than Vernakalant (385.93 g/mol), suggesting differences in bioavailability and target selectivity .

Research Findings and Limitations

- Pharmacological Gaps: Direct bioactivity data for this compound are absent in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.